Oxotremorine M was originally derived from the natural alkaloid muscarine, which is found in certain mushrooms. The compound has been synthesized for research purposes and is commercially available from various suppliers, including Tocris Bioscience, which provides it with a high purity level of ≥98% .
In terms of classification, Oxotremorine M falls under the category of pharmacological agents that act on the central nervous system. Specifically, it is categorized as a muscarinic agonist due to its selective activation of muscarinic acetylcholine receptors. These receptors are implicated in numerous physiological functions, including memory, learning, and motor control.
The synthesis of Oxotremorine M typically involves several steps that can vary depending on the specific synthetic route chosen. One common method includes the use of quaternized derivatives of butynyl compounds related to Oxotremorine. These derivatives are synthesized through various reactions that introduce functional groups necessary for receptor binding and activity .
The synthesis often employs techniques such as:
An improved synthesis pathway has been reported that enhances yield and reduces by-products, making it more efficient for laboratory applications .
The molecular structure of Oxotremorine M can be represented by its InChI Key: VVLMSCJCXMBGDI-UHFFFAOYSA-M. The compound features a bicyclic structure with a nitrogen atom and an iodine substituent, contributing to its agonistic properties at muscarinic receptors .
Key structural data include:
Oxotremorine M participates in various chemical reactions primarily related to its interaction with biological systems. As a muscarinic agonist, it activates muscarinic receptors leading to downstream signaling cascades.
In vitro studies have shown that Oxotremorine M increases the incorporation of labeled precursors into phosphatidylserine and proteins within neuroblastoma cells, indicating its role in modulating lipid metabolism and protein synthesis . The activation is mediated through G-protein coupled receptor mechanisms, where specific inhibitors can block its effects.
The mechanism by which Oxotremorine M exerts its effects involves binding to muscarinic acetylcholine receptors. Upon binding, it activates intracellular signaling pathways, notably those involving phospholipase C and protein kinase C.
Research indicates that Oxotremorine M enhances the accumulation of inositol phosphates, which are crucial second messengers in cellular signaling processes. The activation leads to increased intracellular calcium levels and subsequent physiological responses such as neurotransmitter release and modulation of neuronal excitability .
Oxotremorine M is characterized by:
Chemical properties include:
Oxotremorine M is extensively used in neuroscience research to:
The compound's ability to potentiate NMDA-mediated ion currents also suggests potential uses in studying excitatory neurotransmission pathways .
Oxotremorine M (Oxo-M) exhibits complex subtype-dependent efficacy across the five muscarinic acetylcholine receptor subtypes (M1–M5). As a non-selective orthosteric agonist, it binds the endogenous acetylcholine site but demonstrates variable intrinsic activity depending on receptor subtype, tissue context, and downstream signaling pathways. In recombinant systems, Oxo-M acts as a full agonist at M2 and M4 receptors, evidenced by its ability to maximally stimulate GTPγS binding and inhibit adenylyl cyclase activity comparable to acetylcholine [2] [6]. By contrast, it functions as a high-efficacy partial agonist at M1 and M3 receptors, typically achieving 70–90% of the maximal response induced by full agonists like acetylcholine in phosphoinositide hydrolysis assays [2] [7]. Its activity at M5 receptors is notably weaker, with minimal receptor activation observed [10].
Table 1: Subtype-Specific Functional Agonist Profile of Oxotremorine M
mAChR Subtype | Primary G-Protein Coupling | Oxo-M Efficacy | Key Functional Responses | Genetic Evidence |
---|---|---|---|---|
M1 | Gq/11 | Partial agonist | Phosphoinositide hydrolysis, neuronal excitation | Loss of pilocarpine-induced seizures in M1-KO mice [6] |
M2 | Gi/o | Full agonist | Bradycardia, tremor, presynaptic inhibition | Abolished Oxo-M-induced tremor in M2-KO mice [6] |
M3 | Gq/11 | Partial agonist | Salivation, smooth muscle contraction | Markedly reduced salivation in M3-KO mice [6] |
M4 | Gi/o | Full agonist | Dopaminergic modulation, antipsychotic-like effects | Right-shifted BuTAC potency in CAR assay (M4-KO) [10] |
M5 | Gq/11 | Weak partial agonist/antagonist | Cerebral vasodilation | Not characterized in available studies |
This subtype selectivity has profound physiological implications. Studies using receptor knockout mice reveal that M2 receptors mediate Oxo-M-induced tremor and hypothermia, while M3 receptors dominate salivatory responses [6]. The antipsychotic-like effects of muscarinic agonists in the conditioned avoidance response (CAR) paradigm—historically attributed to M4 activation—show dependence on both M2 and M4 receptors, with double M2/M4 knockouts abolishing BuTAC efficacy [10].
Beyond subtype selectivity, Oxo-M exhibits functional selectivity (biased agonism), activating distinct downstream effectors through a single receptor subtype. At M1 receptors, Oxo-M robustly activates Gαq/11-phospholipase Cβ (PLCβ) pathways, leading to inositol phosphate (IP) accumulation and intracellular calcium release [3] [7]. Concurrently, it promotes Gαi/o activation, detectable via GTPγS binding and inhibition of cAMP production [3] [7]. However, Oxo-M shows minimal engagement with Gαs proteins, resulting in negligible cAMP elevation [7].
Strikingly, Oxo-M also directly potentiates NMDA receptors in hippocampal neurons and recombinant systems. This occurs via two mechanisms: (1) classical M1 receptor-dependent pathways involving PLCβ/PKC activation, and (2) a non-canonical, muscarinic receptor-independent interaction with NMDA receptor subunits, enhancing channel currents independent of G-protein signaling [5]. This dual mechanism positions Oxo-M uniquely for modulating glutamatergic neurotransmission implicated in learning and memory.
Table 2: G-Protein and Non-G-Protein Signaling Pathways Activated by Oxo-M
Signaling Pathway | Receptor Subtype Involvement | Mechanism | Functional Outcome |
---|---|---|---|
Gαq/11-PLCβ-IP3/DAG cascade | M1, M3 (partial); M5 (weak) | Classical Gq coupling → Ca²⁺ release, PKC activation | Phosphoinositide hydrolysis, neuronal excitation |
Gαi/o-cAMP inhibition | M2, M4 (full) | Gi/o coupling → AC inhibition | Presynaptic inhibition, reduced cardiac contractility |
Gαs-cAMP stimulation | Minimal | Weak Gs coupling (observed in CHO cells) | Negligible physiological impact |
β-arrestin-1 recruitment | M1, M3 | GRK phosphorylation → receptor endocytosis | Receptor internalization and desensitization [4] |
NMDA receptor potentiation | M1-dependent and independent | Allosteric NMDA modulation + PKC activation | Enhanced excitatory transmission, synaptic plasticity [5] |
Oxo-M also drives β-arrestin-1 recruitment to M1/M3 receptors, measured via bioluminescence resonance energy transfer (BRET). This promotes clathrin-mediated endocytosis, though with slower kinetics and reduced efficacy compared to allosteric agonists like xanomeline [4]. The balanced activation of Gq and arrestin pathways contrasts with biased allosteric modulators that favor one pathway over another.
Orthosteric agonists (e.g., Oxo-M, carbachol) and allosteric agonists (e.g., AC-42, xanomeline) both activate M1 receptors but induce divergent receptor conformational states and regulatory fates. While both classes stimulate Gq-mediated PLCβ activation and internalization via clathrin-coated pits, key differences emerge in:
Receptor Internalization Dynamics:Orthosteric agonists like Oxo-M induce rapid translocation of M1 receptors into intracellular vesicles within 5 minutes. Allosteric agonists AC-260584 and xanomeline, however, fail to generate visible endosomal vesicles despite reducing surface receptor binding. This suggests divergent internalization mechanisms or persistent membrane signaling [4].
Receptor Recycling:Following agonist washout, Oxo-M- and carbachol-treated receptors recycle to the plasma membrane within 60 minutes. In contrast, receptors activated by allosteric agonists (AC-42, AC-260584, xanomeline) show minimal recycling, indicating prolonged intracellular retention or degradation [4].
Sustained Signaling:Brief (1-minute) exposure to allosteric agonists AC-260584 or xanomeline induces persistent M1 receptor activation lasting >30 minutes after washout, detectable via elevated basal phosphoinositide hydrolysis. Oxo-M exhibits no such sustained signaling, implying that allosteric stabilizes unique "active" conformations resistant to deactivation [4] [9].
Table 3: Regulatory and Signaling Properties of Orthosteric vs. Allosteric M1 Agonists
Property | Orthosteric Agonists (e.g., Oxo-M) | Allosteric Agonists (e.g., AC-42, Xanomeline) |
---|---|---|
Clathrin-Dependent Endocytosis | Yes (blocked by hypertonic sucrose) | Yes |
Receptor Vesicle Formation | Visible intracellular vesicles | Absent (AC-260584, xanomeline) |
Receptor Recycling | Rapid recovery after washout | Minimal to none |
β-arrestin Recruitment | Robust (20–40% of carbachol response) | Partial (12–26%; AC-42, xanomeline) [4] |
Persistent Signaling | Transient activation; no post-washout effects | Sustained PLCβ activation post-washout |
NMDA Receptor Potentiation | Direct and M1-dependent enhancement [5] | Not reported |
Furthermore, Oxo-M’s ability to directly potentiate NMDA receptors—independent of muscarinic activation—distinguishes it from most allosteric agonists. In Xenopus oocytes expressing NR1/NR2B NMDA subunits, Oxo-M enhances NMDA currents even without co-expressed M1 receptors, likely via direct interaction with extracellular NMDA domains [5]. This dual activity underscores its unique pharmacological profile in modulating excitatory transmission.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7